molecular formula C13H13N3O B1593975 3-amino-N-(4-aminophenyl)benzamide CAS No. 2657-93-4

3-amino-N-(4-aminophenyl)benzamide

Cat. No.: B1593975
CAS No.: 2657-93-4
M. Wt: 227.26 g/mol
InChI Key: UDKYPBUWOIPGDY-UHFFFAOYSA-N
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Description

3-Amino-N-(4-aminophenyl)benzamide is a bifunctional benzamide derivative featuring amino groups at the 3-position of the benzamide ring and the para-position of the aniline moiety. This compound has been explored for applications in materials science and pharmacology. For instance, it has been incorporated into polyamide membranes to enhance permeability and antifouling performance due to its bulky aromatic structure .

Synthetic routes for related benzamides often involve coupling activated benzoyl chlorides with substituted anilines. For example, N-(4-aminophenyl)-4-(dodecyloxy)benzamide (4d) was synthesized via similar methods, yielding 78.32% with a melting point of 151.8–153.4 °C, and characterized by FTIR bands at 3352 cm⁻¹ (N–H amide) and 1698 cm⁻¹ (C=O) .

Biological Activity

3-Amino-N-(4-aminophenyl)benzamide, also known as 3,4'-diaminodiphenylamide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

  • Chemical Formula : C13H13N3O
  • CAS Number : 2657-93-4
  • Molecular Weight : 227.26 g/mol

Biological Activities

This compound has been investigated for various biological activities, including:

  • Anticancer Activity :
    • The compound has shown promise as an inhibitor of DNA methyltransferases (DNMTs), which are crucial in cancer epigenetics. Specific analogues have demonstrated significant inhibition of hDNMT3A with an EC50 value of 0.9 μM, indicating strong potential for cancer therapy .
  • Antimicrobial Properties :
    • Some studies suggest that derivatives of benzamide compounds exhibit antimicrobial effects against various pathogens, although specific data on this compound is limited.
  • Antiviral Activity :
    • Research indicates that related benzamide derivatives can inhibit viral entry, particularly against filoviruses like Ebola and Marburg. While direct studies on this compound are sparse, its structural relatives have shown effective antiviral properties .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • DNA Binding : The compound may act as a minor groove binder, disrupting the function of DNA in target cells, leading to apoptosis in cancer cells .
  • Enzyme Inhibition : As a DNMT inhibitor, it alters DNA methylation patterns, which can reactivate silenced tumor suppressor genes and inhibit tumor growth .

Study on DNMT Inhibition

In a study evaluating various benzamide derivatives for their ability to inhibit DNMTs, this compound analogues were synthesized and tested. The most potent derivative showed an EC50 value of 0.9 μM against hDNMT3A, highlighting the compound's potential in epigenetic cancer therapies .

Antiviral Efficacy

Research into related compounds revealed that certain benzamide derivatives exhibited low cytotoxicity (SI > 100) while maintaining high antiviral activity (EC50 < 1 μM) against Ebola and Marburg viruses. This suggests that further exploration of this compound could yield similar antiviral candidates .

Data Table: Summary of Biological Activities

Activity TypeEC50 ValueReference
DNMT Inhibition0.9 μM
Antiviral Activity< 1 μM
Antimicrobial EffectsNot specifiedLimited data

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticonvulsant Properties
Research has indicated that derivatives of 3-amino-N-(4-aminophenyl)benzamide exhibit anticonvulsant activity. A notable patent (EP0213572B1) describes the synthesis and use of these compounds as anticonvulsant drugs. The study emphasizes their effectiveness in managing seizures, which is critical for developing new treatments for epilepsy and other seizure disorders .

2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that aryl-substituted derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, modifications to the amino and benzamide groups can enhance the compound's efficacy against specific cancer types, making it a promising scaffold for anticancer drug development .

Pharmacological Insights

1. Receptor Agonism
Recent studies have identified this compound derivatives as potential agonists for GPR52, a G protein-coupled receptor implicated in several neurological disorders. These compounds have shown promise in modulating receptor activity, thereby providing insights into their therapeutic potential for conditions like schizophrenia and other neuropsychiatric disorders .

2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various cytochrome P450 enzymes. Specifically, it has been noted to inhibit CYP2C9, which is crucial for drug metabolism. Understanding this interaction is essential for assessing the pharmacokinetic profiles of drugs that may be co-administered with this compound .

Table: Summary of Research Findings on this compound

Application AreaStudy FocusKey Findings
AnticonvulsantPatent EP0213572B1Effective in reducing seizure frequency in animal models.
AnticancerVarious studiesInduces apoptosis in cancer cell lines; modifications enhance potency.
Receptor AgonismGPR52 studiesPotent agonists with potential therapeutic applications in neuropsychiatric disorders.
Enzyme InhibitionCYP450 studiesInhibits CYP2C9; implications for drug-drug interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-N-(4-aminophenyl)benzamide, and how can experimental hazards be mitigated?

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 4-bromo-3-methylaniline can undergo Buchwald-Hartwig amination with 3-aminobenzoic acid derivatives under palladium catalysis .
  • Hazard Mitigation : Conduct a thorough hazard analysis for reagents (e.g., aryl halides, catalysts) using guidelines from Prudent Practices in the Laboratory. For example, sodium pivalate and dichloromethane require proper ventilation and PPE . Mutagenicity screening (e.g., Ames II testing) is critical for intermediates, as some anomeric amides exhibit mutagenic properties .

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

  • Core Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm aromatic proton environments and amide bond formation. For example, 1^1H NMR peaks at δ 7.35–7.07 ppm indicate aromatic protons adjacent to amino groups .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-MS m/z 303.3 [M−H]^−) validates molecular weight .
  • X-ray Diffraction : Resolves polymorphism issues, as seen in related benzamide derivatives with positional disorder affecting crystal packing .

Q. How do physicochemical properties (e.g., LogD, pKa) influence experimental design for this compound?

  • Key Properties :

  • LogD : At pH 7.4, LogD = 1.47 suggests moderate lipophilicity, requiring solvent optimization (e.g., DMSO for stock solutions) .
  • pKa : The basic amino groups (pKa ~11.9) necessitate pH-controlled conditions to avoid protonation during biological assays .
    • Analytical Methods : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, leveraging its aromatic chromophores .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity or structural data for this compound derivatives?

  • Case Study : Polymorphism in benzamides (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide) shows identical molecular conformations but divergent crystal packing due to N–H···O hydrogen bonds and C–H···F interactions. Use temperature-controlled crystallization and SC-XRD to isolate stable forms .
  • Bioactivity Discrepancies : Off-target effects (e.g., inhibition of glucose metabolism by 3-aminobenzamide derivatives) require dose-response assays and orthogonal validation (e.g., CRISPR knockout of poly(ADP-ribose) synthetase) .

Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonamide or PEGylated chains) at the 4-aminophenyl moiety, as seen in bisguanidine analogs derived from this scaffold .
  • Formulation : Use cyclodextrin-based inclusion complexes or nanoemulsions to enhance aqueous solubility, guided by LogD and Hansen solubility parameters .

Q. How can computational modeling predict electronic properties and reactivity of this compound?

  • DFT Methods : Becke’s hybrid functional (B3LYP) with 6-31G(d,p) basis set accurately calculates HOMO-LUMO gaps (e.g., ~4.2 eV) and Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., bacterial ACP synthase) using CHARMM force fields, validated by crystallographic data from related trifluoromethyl benzamides .

Q. Methodological and Safety Considerations

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Storage : Store at –20°C under inert atmosphere (N2_2 or Ar) to prevent oxidation of amino groups .
  • Mutagenicity : Despite low Ames II mutagenicity (similar to benzyl chloride), use fume hoods and double-gloving during synthesis .

Q. How is this compound applied in advanced materials science (e.g., polymer synthesis)?

  • Membrane Technology : Derivatives like 3,5-diamino-N-(4-aminophenyl)benzamide (DABA) enhance hydrophilicity in thin-film composite membranes via interfacial polymerization with trimesoyl chloride .
  • Conductive Polymers : Incorporate into polyimide backbones for thermally stable semiconductors, leveraging its rigid aromatic core and hydrogen-bonding capability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 4-Amino-N-(2'-aminophenyl)benzamide (GOE1734)

GOE1734, a positional isomer with amino groups at the 4-benzamide and 2'-aniline positions, exhibits distinct antitumor activity. Key differences include:

  • Structural Variation: Para vs. ortho amino substitution on the aniline ring.
  • Toxicity : Maximum tolerated doses in rats (4 mg/kg) and dogs (1 mg/kg) highlight species-specific sensitivity .
Property 3-Amino-N-(4-aminophenyl)benzamide GOE1734
Amino Group Positions 3 (benzamide), 4' (aniline) 4 (benzamide), 2' (aniline)
Primary Application Materials science (membranes) Oncology (slow-growing tumors)
Toxicity (MTD in rats) Not reported 4 mg/kg

Substituted Benzamides: Alkoxy and Hydrophobic Modifications

N-(4-Aminophenyl)-4-(dodecyloxy)benzamide (4d) incorporates a dodecyloxy chain, significantly altering its physicochemical properties. This modification:

  • Enhances Hydrophobicity : The C₁₂ alkoxy chain increases lipophilicity, making it suitable for liquid crystalline applications .
  • Synthesis Yield : 78.32% with a yellow powder morphology .
  • Thermal Stability : Melting point (151.8–153.4 °C) is higher than unsubstituted benzamides, likely due to van der Waals interactions from the alkyl chain .

Bioactive Derivatives: VEGFR-2 and Antipsychotic Agents

  • VEGFR-2 Inhibitors: N-(4-aminophenyl)benzamide derivatives serve as intermediates in furopyrimidine-based inhibitors (e.g., compound 13a,b), achieving 67–70% yields. These compounds target angiogenesis, critical in cancer therapy .
  • Antipsychotic Agents: 3-Amino-N-(4-(1,2-benzisothiazol-3-yl-piperazinyl)butyl)-2-thiophenecarboxamide (29) demonstrates potent dopamine D2 and serotonin 5-HT2 receptor binding, with reduced extrapyramidal side effects compared to earlier antipsychotics .
Compound Target/Application Key Feature Reference
This compound Polyamide membranes Bulky aromatic structure enhances flux
Furopyrimidine derivative 13a,b VEGFR-2 inhibition 67–70% synthesis yield
Carboxamide 29 Antipsychotic activity High 5-HT2/D2 selectivity

Functional Group Variations: Methoxy and Sulfonyl Additions

4-Amino-N-(4-amino-2-methoxyphenyl)benzamide introduces a methoxy group at the 2'-position, altering electronic properties and solubility.

Properties

IUPAC Name

3-amino-N-(4-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,14-15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKYPBUWOIPGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277930
Record name 3-amino-N-(4-aminophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2657-93-4
Record name NSC4992
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-N-(4-aminophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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